Ezomycin A1

Agricultural fungicide Phytopathogen control Targeted antifungal

Ezomycin A1 is the only commercial peptidyl nucleoside antibiotic featuring an intact L-cystathionine pseudopeptide side chain, which is the essential pharmacophore for potent, selective inhibition of Sclerotinia sclerotiorum and Botrytis species. Generic chitin synthase inhibitors (e.g., polyoxins, nikkomycins) and L-cystathionine-deficient ezomycins (A2, B2) lack this spectrum. Procure Ezomycin A1 specifically for SAR studies, bioprocess development, and targeted fungicide discovery programs where differentiation against Sclerotinia/Botrytis is mandatory.

Molecular Formula C26H38N8O15S
Molecular Weight 734.7 g/mol
CAS No. 39422-19-0
Cat. No. B1232079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzomycin A1
CAS39422-19-0
Synonymsezomycin
ezomycin A
ezomycin A of ezomycin
ezomycin A1
ezomycin A1 of ezomycin
ezomycin A2
ezomycin A2 of ezomycin
ezomycin B
ezomycin B of ezomycin
ezomycin B1
ezomycin B1 of ezomycin
ezomycin B2
ezomycin B2 of ezomycin
ezomycin C1
ezomycin C1 of ezomycin
ezomycin C2
ezomycin C2 of ezomycin
ezomycin D1
ezomycin D1 of ezomycin
ezomycin D2
ezomycin D2 of ezomycin
Molecular FormulaC26H38N8O15S
Molecular Weight734.7 g/mol
Structural Identifiers
SMILESC1C(C(C(OC1C(=O)NC(CCSCC(C(=O)O)N)C(=O)O)OC2C(C3C(C(C(O3)N4C=CC(=NC4=O)N)O)OC2C(=O)O)NC(=O)N)O)N
InChIInChI=1S/C26H38N8O15S/c27-7-5-10(19(37)31-9(22(40)41)2-4-50-6-8(28)21(38)39)46-24(13(7)35)49-16-12(33-25(30)44)15-17(47-18(16)23(42)43)14(36)20(48-15)34-3-1-11(29)32-26(34)45/h1,3,7-10,12-18,20,24,35-36H,2,4-6,27-28H2,(H,31,37)(H,38,39)(H,40,41)(H,42,43)(H2,29,32,45)(H3,30,33,44)
InChIKeyTWOARFPPJXSBDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezomycin A1 CAS 39422-19-0: Antifungal Nucleoside Antibiotic Baseline


Ezomycin A1 (CAS: 39422-19-0) is a pyrimidine nucleoside antibiotic produced by Streptomyces kitazawaensis . With a molecular formula of C26H38N8O15S and a molecular weight of 734.69 g/mol, it belongs to the peptidyl nucleoside class of chitin synthesis inhibitors . The compound contains a unique L-cystathionine moiety that confers specific antimicrobial activity against phytopathogenic fungi, particularly Sclerotinia sclerotiorum and Botrytis species [1].

Why Ezomycin A1 Cannot Be Replaced by Generic Chitin Synthase Inhibitors


Ezomycin A1 possesses a structurally distinct L-cystathionine-containing pseudopeptide side chain that differentiates it from other peptidyl nucleoside antibiotics such as polyoxins and nikkomycins [1]. This structural feature underpins a pathogen spectrum uniquely targeting Sclerotinia sclerotiorum and Botrytis species, while compounds like polyoxin D primarily control Rhizoctonia solani [2]. Furthermore, the presence or absence of this moiety within the ezomycin family itself determines activity: Ezomycins A1 and B1, which contain L-cystathionine, are active against Sclerotinia and Botrytis, whereas ezomycins lacking this component (e.g., A2, B2) show no such activity [1]. Substituting with a generic chitin synthase inhibitor would therefore risk a mismatch in both target pathogen spectrum and intrinsic antifungal potency for these specific agricultural applications.

Ezomycin A1 Differential Evidence: Quantitative Comparison vs Polyoxin and Nikkomycin Analogs


Target Pathogen Spectrum: Sclerotinia/Botrytis Specificity vs. Polyoxin D's Rhizoctonia Focus

Ezomycin A1's antifungal activity is specifically directed against Sclerotinia sclerotiorum and Botrytis species, a selectivity attributed to its L-cystathionine moiety [1]. This contrasts with the spectrum of polyoxin D, which is documented as particularly effective against Rhizoctonia solani through competitive inhibition of chitin synthase [2]. While both are peptidyl nucleoside antibiotics inhibiting chitin synthesis, their practical agricultural targets differ significantly at the genus level, making Ezomycin A1 the compound of choice for diseases like Sclerotinia rot and gray mold.

Agricultural fungicide Phytopathogen control Targeted antifungal

Structural Determinant of Activity: L-Cystathionine Moiety Confers Sclerotinia/Botrytis Activity Absent in Analogs

The presence of an L-cystathionine pseudopeptide side chain is the critical determinant of antifungal activity within the ezomycin family. Ezomycin A1 and B1, which contain this moiety, are active against Sclerotinia and Botrytis, whereas ezomycins A2 and B2, which lack it, are inactive [1]. This structural differentiation provides a clear rationale for selecting Ezomycin A1 over other ezomycin components or analogs lacking this specific structural feature.

Structure-activity relationship Nucleoside antibiotic Antifungal mechanism

Chitin Synthase Inhibition Potency: Contextual Positioning Against Polyoxin B Reference

While direct enzyme inhibition data for Ezomycin A1 is limited in the public domain, polyoxin B, a closely related peptidyl nucleoside comparator, demonstrates an IC50 of 0.18 mM against chitin synthase in a standard assay [1]. More recent studies have reported IC50 values for polyoxin B ranging from 0.082 ± 0.013 mM [2]. Ezomycin A1, as a member of the same nucleoside-peptide antibiotic class, is presumed to act via a similar chitin synthase inhibition mechanism. The key differentiation for Ezomycin A1 lies not in its enzyme inhibition potency but in its pathogen spectrum selectivity conferred by its unique L-cystathionine structure [3].

Chitin synthase inhibitor IC50 comparison Antifungal assay

Agricultural Application: Control of Sclerotinia Rot and Gray Mold vs. Polyoxin D's Soil-Borne Disease Focus

Ezomycin A1 is specifically indicated for the control of Sclerotinia rot (Sclerotinia sclerotiorum) and gray mold (Botrytis cinerea) in agricultural crops . In contrast, polyoxin D is registered for use against a broader range of diseases including rice sheath blight (Rhizoctonia solani) and has documented potential for controlling soil-borne and post-harvest diseases [1]. The differential application scenarios dictate compound selection based on the target disease rather than any assumption of universal antifungal efficacy.

Crop protection Fungicide application Disease control

Ezomycin A1 Application Scenarios: Research and Agricultural Use Cases


Agricultural Fungicide Development for Sclerotinia Rot Control

Ezomycin A1 is optimally deployed in research programs developing targeted fungicides against Sclerotinia sclerotiorum, the causative agent of white mold or Sclerotinia rot in crops such as soybeans, canola, and sunflowers [1]. Its specific activity against this pathogen, derived from its L-cystathionine structure, makes it a valuable tool compound for studying chitin synthesis inhibition in this specific fungal species [1].

Gray Mold (Botrytis cinerea) Management in Horticulture

Ezomycin A1 serves as a specialized agent for research into Botrytis cinerea control, a fungus causing significant economic losses in grapes, strawberries, and ornamental flowers [1]. Its activity against Botrytis, distinguishing it from polyoxin-based fungicides targeting other pathogens like Rhizoctonia, positions it for development as a niche antifungal for gray mold management [2].

Structure-Activity Relationship (SAR) Studies on Nucleoside Antibiotics

The unique L-cystathionine pseudopeptide side chain of Ezomycin A1 makes it an essential reference compound for SAR investigations aiming to decipher the structural basis of selective antifungal activity among peptidyl nucleoside antibiotics [1]. Comparative studies with inactive analogs (e.g., Ezomycin A2) and other classes (e.g., polyoxins, nikkomycins) can delineate the pharmacophore required for Sclerotinia/Botrytis activity [1].

Fermentation Process Optimization and Yield Studies

As a secondary metabolite produced by Streptomyces kitazawaensis, Ezomycin A1 is used in bioprocess research focused on optimizing fermentation conditions, strain improvement, and downstream purification of nucleoside antibiotics . Its production serves as a model system for understanding the biosynthesis of complex peptidyl nucleosides containing non-proteinogenic amino acid derivatives.

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